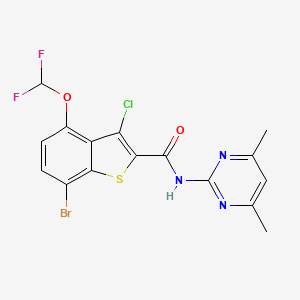![molecular formula C17H17F2NO3 B10945123 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide](/img/structure/B10945123.png)
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a benzamide moiety. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with an appropriate alkylating agent to introduce the ethoxy group. This intermediate is then oxidized to form the corresponding carboxylic acid, which is subsequently chlorinated. The final step involves the N-acylation of the chlorinated carboxylic acid with 2-methylbenzamide under basic conditions, such as using sodium hydroxide .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its cost-effectiveness and safety compared to other bases like sodium hydride or potassium tert-butoxide . The reaction conditions are carefully controlled to minimize the formation of impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group contributes to its high electronegativity and lipophilicity, enhancing its interaction with biological targets .
Comparison with Similar Compounds
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[4-(difluoromethoxy)phenyl]-3-hydroxybenzenesulfonamide: This compound shares the difluoromethoxy group but differs in the presence of a sulfonamide group instead of a benzamide moiety.
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,5-dimethoxyphenyl)thiourea: This compound contains a thiourea group and a chloro substituent, making it structurally distinct from the benzamide compound.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of nitrogen-containing heterocycles and exhibit different reactivities and applications compared to the benzamide compound.
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-22-15-10-12(8-9-14(15)23-17(18)19)20-16(21)13-7-5-4-6-11(13)2/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
FWFDBTMBELKMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B10945051.png)
![3-cyclopropyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10945059.png)
![6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B10945071.png)
![(2Z)-3-[4-(difluoromethoxy)phenyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B10945076.png)
![4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945077.png)
![3-(difluoromethoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10945084.png)

![3-[(2-bromophenoxy)methyl]-N-propylbenzamide](/img/structure/B10945099.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10945104.png)
![5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B10945110.png)

![3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945119.png)
![4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945128.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B10945133.png)
